molecular formula C8H16O B6236400 rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis CAS No. 20588-76-5

rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis

Cat. No.: B6236400
CAS No.: 20588-76-5
M. Wt: 128.2
InChI Key:
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Description

rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis is a chiral compound with a cyclobutane ring substituted with a tert-butyl group and a hydroxyl group The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers (1s,3s) and (1r,3r)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-disubstituted cyclobutane derivative, under specific reaction conditions. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like halides, amines

Major Products Formed

Scientific Research Applications

rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • rac-(1s,3s)-3-aminocyclobutylmethanethiol hydrochloride, cis
  • rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis
  • rac-(1s,3s)-3-(pyrimidin-2-yl)cyclobutan-1-amine dihydrochloride, cis

Uniqueness

rac-(1s,3s)-3-tert-butylcyclobutan-1-ol, cis is unique due to its specific substitution pattern and the presence of both a tert-butyl group and a hydroxyl group on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

20588-76-5

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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